molecular formula C14H14ClN3OS B2809298 N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049793-17-0

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2809298
CAS No.: 1049793-17-0
M. Wt: 307.8
InChI Key: GMWJEQYAPDWUJE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities .

Mechanism of Action

Target of Action

The primary target of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial protein-serine/threonine kinases that regulate cell cycles and transcriptions . They play a vital role in cell cycle regulation, making them promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle, particularly in cancer cells, leading to a halt in their proliferation . The compound’s potent antitumor activities have been observed in studies, outperforming the positive control palbociclib .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway, leading to a disruption in the normal cell cycle . This disruption can lead to the death of cancer cells, as they rely heavily on rapid cell division for their growth . Additionally, the compound has been observed to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

It also shows an ability to inhibit interleukin 6 secretion in BEAS-2B cells .

Result of Action

The result of the compound’s action is the effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . This is likely due to the compound’s ability to inhibit proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the condensation of 2-methoxyaniline with 6-methylthieno[2,3-d]pyrimidine-4-amine. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired product . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, followed by the addition of methyl iodide to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features that confer distinct biological activities. Unlike some similar compounds, it does not inhibit histamine metabolism, reducing the potential for side effects related to histamine .

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJEQYAPDWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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